molecular formula C11H14BrN B14842108 3-Bromo-5-cyclohexylpyridine CAS No. 1209459-48-2

3-Bromo-5-cyclohexylpyridine

Cat. No.: B14842108
CAS No.: 1209459-48-2
M. Wt: 240.14 g/mol
InChI Key: GKIAJCAULUPYJH-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclohexylpyridine is a brominated pyridine derivative featuring a cyclohexyl substituent at the 5-position and a bromine atom at the 3-position. The cyclohexyl group confers significant steric bulk and lipophilicity, distinguishing it from other bromopyridines with smaller or polar substituents. This compound is primarily used in pharmaceutical and agrochemical synthesis as a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine reactivity .

Properties

CAS No.

1209459-48-2

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

3-bromo-5-cyclohexylpyridine

InChI

InChI=1S/C11H14BrN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

GKIAJCAULUPYJH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclohexylpyridine typically involves the bromination of 5-cyclohexylpyridine. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 3-Bromo-5-cyclohexylpyridine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyclohexylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromine atom can be reduced to form 5-cyclohexylpyridine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include 3-amino-5-cyclohexylpyridine, 3-thio-5-cyclohexylpyridine, and 3-alkoxy-5-cyclohexylpyridine.

    Oxidation Reactions: The major product is 3-bromo-5-cyclohexylpyridine N-oxide.

    Reduction Reactions: The major product is 5-cyclohexylpyridine.

Scientific Research Applications

Chemistry: 3-Bromo-5-cyclohexylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .

Biology: In biological research, this compound is used to study the effects of brominated pyridines on cellular processes. It can be used as a probe to investigate the interactions of brominated compounds with biological macromolecules.

Medicine: 3-Bromo-5-cyclohexylpyridine has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclohexylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclohexyl group contribute to the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 3-Bromo-5-cyclohexylpyridine with its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Bromo-5-cyclohexylpyridine Cyclohexyl (5), Br (3) ~C₁₁H₁₄BrN ~224.14 High lipophilicity (logP ~3.5*), steric hindrance, slow coupling kinetics
3-Bromo-5-methoxypyridine Methoxy (5), Br (3) C₆H₆BrNO 188.02 Moderate polarity (logP ~1.2*), electron-donating methoxy, fast reactivity
3-Bromo-5-ethoxypyridine Ethoxy (5), Br (3) C₇H₈BrNO 202.05 Increased solubility in organic solvents, intermediate steric bulk
3-Bromo-5-hydroxypyridine Hydroxyl (5), Br (3) C₅H₄BrNO 173.99 High polarity (logP ~0.5*), acidic hydroxyl (pKa ~8.5), H-bonding capability
3-Bromo-2-hydrazinyl-5-nitropyridine Hydrazinyl (2), NO₂ (5), Br (3) C₅H₄BrN₅O₂ 245.02 Strong electron-withdrawing effects (NO₂), versatile for heterocyclic synthesis

Note: LogP values are estimated based on substituent contributions.

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